
1-(Aminomethyl)-2-methylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-2-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group
Mécanisme D'action
Target of Action
The compound “1-(Aminomethyl)-2-methylcyclopentan-1-ol” is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is known as Gabapentin . It primarily targets the α2δ-1 and α2δ-2 isoforms of the α2δ protein . These proteins are auxiliary subunits of voltage-gated calcium channels, which play a crucial role in neurotransmission .
Mode of Action
Gabapentin acts by binding to the α2δ-1 subunit of voltage-gated calcium channels . This binding decreases the activity of these channels, reducing the influx of calcium ions into the neuron . As a result, the release of excitatory neurotransmitters is decreased, leading to a reduction in neuronal excitability .
Biochemical Pathways
It is known that the drug’s binding to the α2δ-1 subunit leads to a decrease in the activity of voltage-gated calcium channels . This, in turn, reduces the influx of calcium ions into neurons, which plays a key role in the release of neurotransmitters. By reducing this release, Gabapentin can decrease neuronal excitability and alleviate symptoms of conditions like epilepsy and neuropathic pain .
Pharmacokinetics
Gabapentin’s pharmacokinetics are dose-dependent, with diminished bioavailability and delayed peak levels at higher doses . It has a bioavailability of 27–60%, which is inversely proportional to the dose . A high-fat meal also increases its bioavailability . Its elimination half-life is 5 to 7 hours .
Result of Action
The molecular and cellular effects of Gabapentin’s action primarily involve a decrease in neuronal excitability. By binding to the α2δ-1 subunit of voltage-gated calcium channels, Gabapentin reduces the influx of calcium ions into neurons . This leads to a decrease in the release of excitatory neurotransmitters, thereby reducing neuronal excitability . These effects can help alleviate symptoms of conditions like epilepsy and neuropathic pain .
Action Environment
These can include factors such as diet, concurrent medications, and individual patient characteristics like age, sex, and renal function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-methylcyclopentan-1-ol typically involves the reaction of 2-methylcyclopentanone with formaldehyde and ammonia. This process can be carried out under mild conditions, often using a catalyst to facilitate the reaction. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to optimize the reaction conditions and ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Aminomethyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Formation of 2-methylcyclopentanone or 2-methylcyclopentanal.
Reduction: Formation of 1-(Aminomethyl)-2-methylcyclopentane.
Substitution: Formation of halogenated derivatives such as 1-(Chloromethyl)-2-methylcyclopentan-1-ol.
Applications De Recherche Scientifique
1-(Aminomethyl)-2-methylcyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)cyclopentanol: Lacks the methyl group, resulting in different chemical properties.
2-Methylcyclopentan-1-ol: Lacks the aminomethyl group, affecting its reactivity and applications.
Cyclopentanol: A simpler structure with different chemical behavior.
Uniqueness: 1-(Aminomethyl)-2-methylcyclopentan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on a cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
1-(aminomethyl)-2-methylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-2-4-7(6,9)5-8/h6,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZVMTNTIUIZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
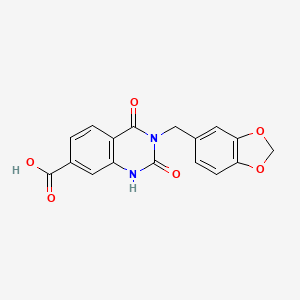




![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2848367.png)
![9-(3-chlorophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2848368.png)
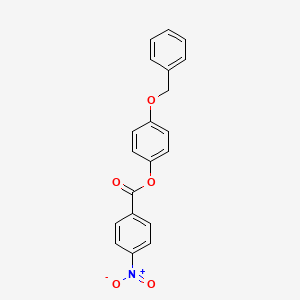
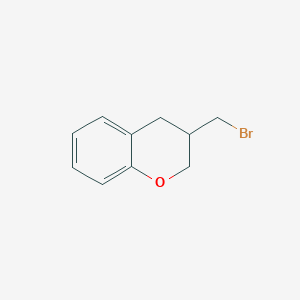
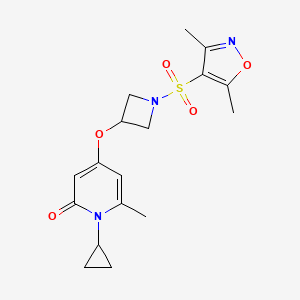
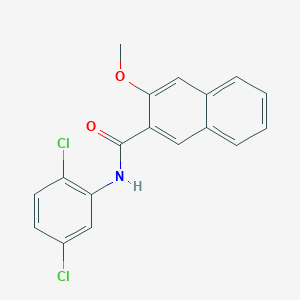
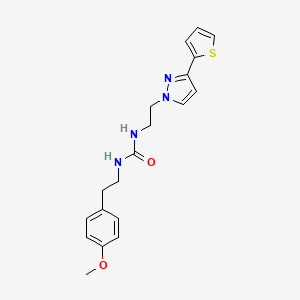
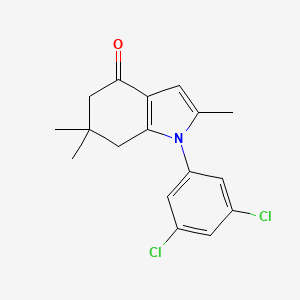
![4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2848380.png)
